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molecular formula C10H8F2N2O2 B1429189 5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 1059185-97-5

5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No. B1429189
M. Wt: 226.18 g/mol
InChI Key: YXEHPRKMPWNDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08148390B2

Procedure details

A suspension of 3′,5′-difluoroacetophenone (5.00 g, 32.0 mmol), sodium cyanide (4.71 g, 96.1 mmol), and ammonium carbonate (30.8 g, 320 mmol) was heated at 70° C. in EtOH (60 mL) and water (60 mL) for 4 h. The reaction mixture was cooled to ambient temperature and the resulting precipitate filtered and rinsed with water to produce a white solid. The filtrate was extracted with EtOAc (2×250 mL). The combined organic extracts were washed with brine (100 mL), dried over MgSO4, filtered and concentrated under reduced pressure. The crude product was combined with the solid collected above to provide the title compound. MS: m/z=227 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:9](=O)[CH3:10])[CH:5]=[C:6]([F:8])[CH:7]=1.[C-:12]#[N:13].[Na+].[C:15](=[O:18])([O-])[O-].[NH4+:19].[NH4+].[OH2:21]>CCO>[F:1][C:2]1[CH:3]=[C:4]([C:9]2([CH3:10])[NH:19][C:12](=[O:21])[NH:13][C:15]2=[O:18])[CH:5]=[C:6]([F:8])[CH:7]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)C(C)=O
Name
Quantity
4.71 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
30.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
to produce a white solid
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with EtOAc (2×250 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
collected above

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C1(C(NC(N1)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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